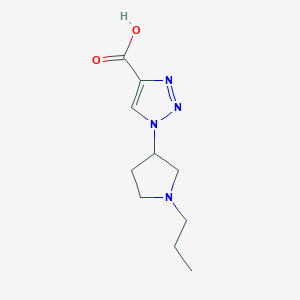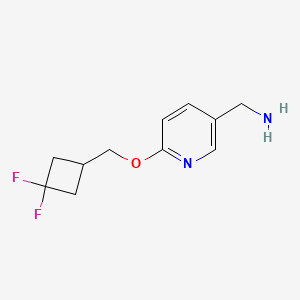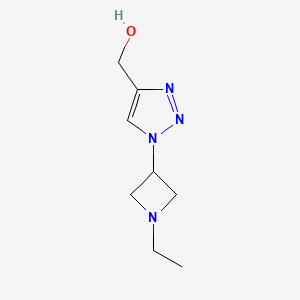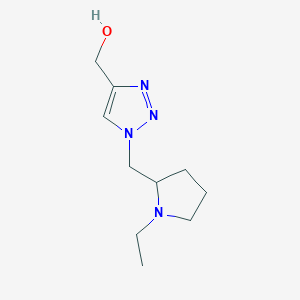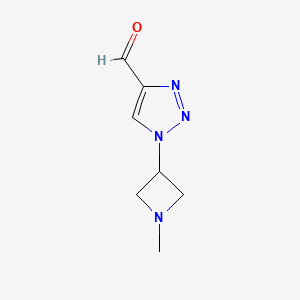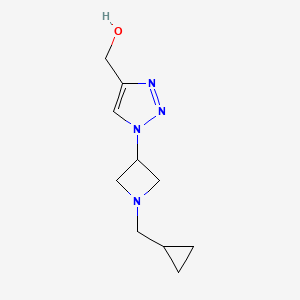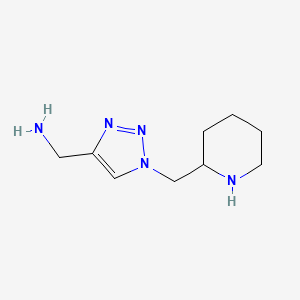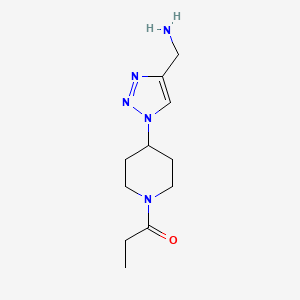
1-(4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one
Übersicht
Beschreibung
The compound “1-(4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one” is a complex organic molecule that contains several functional groups, including an aminomethyl group, a 1,2,3-triazole ring, a piperidine ring, and a ketone group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the piperidine ring, and the ketone group. The presence of these functional groups would likely confer specific chemical properties to the molecule .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar 1,2,3-triazole ring and the ketone group could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Synthesis and Antimicrobial Studies : The synthesis of derivatives incorporating triazole and piperidine rings, including compounds similar to the one , has been conducted for their antimicrobial activity. These studies show that certain Mannich bases of these derivatives exhibit good antimicrobial activity against various microorganisms (Fandaklı et al., 2012).
- Antimicrobial Effectiveness : Another study focused on synthesizing and evaluating the antimicrobial activity of 1-aminomethyl derivatives of 1,2,4-triazole, indicating their potential in combating bacterial infections (Pitucha et al., 2005).
Antifungal and Antitumor Activities
- Antifungal Agents : Research on the synthesis of novel 1,2,4-triazines, incorporating elements like the 1,2,3-triazole and piperidine ring, has demonstrated significant antifungal properties. Specific compounds within this group showed comparable effectiveness to established antifungal agents (Sangshetti & Shinde, 2010).
- Antitumor Activity : A study on the synthesis of piperazine-based tertiary amino alcohols and their derivatives, closely related to the compound , found that these compounds can influence tumor DNA methylation processes, suggesting a potential role in antitumor activity (Hakobyan et al., 2020).
Bioactivity in Neurological Conditions
- Neurological Therapeutics : Compounds with a similar structural framework have been explored for their potential as selective agonists in the treatment of neurological conditions like migraines. Their binding selectivity and agonistic properties at specific receptors highlight their relevance in neurological therapeutic applications (Bourrain et al., 1999).
Additional Pharmacological Activities
Pharmacological Studies : Mannich and Schiff bases containing similar molecular structures have been synthesized and evaluated for a range of pharmacological activities, such as anti-inflammatory and analgesic effects. This demonstrates the compound's potential versatility in various therapeutic areas (Nithinchandra et al., 2012).
Antiviral and Anticancer Potential : Another area of research has been the design and evaluation of triazoles for their antiviral and anticancer activities. The structural elements of these compounds, including the triazole and piperidine rings, are significant in determining their effectiveness against various types of cancer and viruses (Lv et al., 2019).
Wirkmechanismus
Target of Action
Piperidine derivatives are known to have a wide variety of biological activities and are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Compounds with a piperidine moiety often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it affects. Piperidine derivatives are known to be involved in a variety of biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
Piperidine is a common moiety in pharmaceuticals, suggesting that it may have favorable pharmacokinetic properties .
Result of Action
Given the wide range of activities associated with piperidine derivatives, it could potentially have a variety of effects depending on the target .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-[4-(aminomethyl)triazol-1-yl]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c1-2-11(17)15-5-3-10(4-6-15)16-8-9(7-12)13-14-16/h8,10H,2-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHADOVAGMAEWEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



